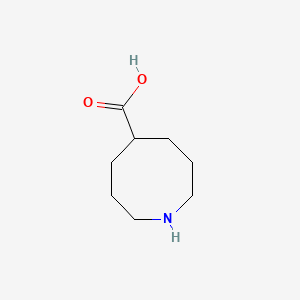

Azocane-5-carboxylic acid

Description

Significance of Azacyclic Scaffolds in Modern Organic Synthesis

Azacyclic scaffolds, which are ring structures containing at least one nitrogen atom, are of paramount importance in the field of modern organic synthesis. These structural motifs are integral to a vast array of biologically active compounds, including a significant number of pharmaceuticals. Their prevalence in drug discovery is due to the nitrogen atom's ability to form hydrogen bonds and act as a basic center, which can be crucial for binding to biological targets. The synthesis of these compounds, particularly chiral azacycles, is a key area of research in synthetic chemistry.

Overview of Medium-Sized Nitrogen Heterocycles in Contemporary Chemical Research

Medium-sized nitrogen heterocycles, typically defined as rings containing eight to eleven atoms, present unique challenges and opportunities in chemical research. The construction of these rings is often hampered by unfavorable entropic and enthalpic factors, making their synthesis a significant challenge. nsf.govresearchgate.net Despite these difficulties, there is a growing interest in these structures as they are found in a number of bioactive natural products. nsf.gov Researchers are actively developing new synthetic strategies to access these complex scaffolds, including ring-expansion reactions, rhodium-catalyzed cycloadditions, and other novel cyclization techniques. nsf.govbohrium.comacs.orgacs.org The development of efficient synthetic routes to these medium-sized rings is crucial for exploring their potential applications in medicinal chemistry and materials science.

Contextualization of Azocane-5-carboxylic Acid within Azacyclic Chemistry

This compound is a specific example of a medium-sized nitrogen heterocycle, featuring an eight-membered azocane (B75157) ring with a carboxylic acid group at the 5-position. The azocane ring itself is a saturated eight-membered ring containing one nitrogen atom. wikipedia.org While specific research on this compound is limited in publicly available literature, its derivatives have been noted. For instance, the hydrochloride salt and the N-tert-butoxycarbonyl (N-Boc) protected form are commercially available, indicating their use as building blocks in organic synthesis. bldpharm.combldpharm.com

The synthesis of functionalized azocanes is an area of active research. Methods for creating substituted azocanes include rhodium-catalyzed cycloaddition-fragmentation strategies and the use of aminoacetophenones as starting materials for highly functionalized derivatives. acs.orgsemanticscholar.org Furthermore, patents have been filed for azocane derivatives with potential applications in treating hepatitis B, highlighting the therapeutic interest in this class of compounds. google.com

One specific, complex derivative, 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acid, has been synthesized through a multi-step process involving a Petasis reaction followed by a Pomeranz–Fritsch double cyclization. beilstein-journals.org This underscores the utility of the this compound framework in constructing intricate molecular architectures.

Below is a table summarizing the basic properties of this compound and its common derivatives.

| Compound Name | CAS Number | Molecular Formula |

| This compound | Not available | C8H15NO2 |

| This compound hydrochloride | 2913280-61-0 | C8H16ClNO2 |

| 1-(tert-Butoxycarbonyl)this compound | 2580210-68-8 | C13H23NO4 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

azocane-5-carboxylic acid |

InChI |

InChI=1S/C8H15NO2/c10-8(11)7-3-1-5-9-6-2-4-7/h7,9H,1-6H2,(H,10,11) |

InChI Key |

REDKJPXXOWMWEM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCCNC1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Azocane 5 Carboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections for Azocane-5-carboxylic Acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For this compound, several strategic disconnections can be envisioned to simplify the eight-membered ring structure.

A primary disconnection strategy involves breaking the C-N bonds within the azocane (B75157) ring. This can lead to a linear precursor with functional groups at each end poised for a cyclization reaction. For instance, a disconnection across the C-N bonds suggests a precursor such as an 8-aminooctanoic acid derivative. Another logical approach is to disconnect one C-N bond and one C-C bond. This might reveal precursors that can be assembled through reactions like intramolecular aminocarbonylation or ring-closing metathesis followed by reduction.

Key strategic disconnections for this compound can be summarized as follows:

Ring-Closing Metathesis (RCM): A disconnection of a C-C bond in a dihydroazocine precursor, which can be formed from a linear amino diene. Subsequent hydrogenation would yield the saturated azocane ring.

Intramolecular Nucleophilic Substitution: Disconnecting a C-N bond, suggesting a linear precursor containing a terminal amine and a leaving group at the other end.

Reductive Amination: A disconnection that leads to a linear amino aldehyde or amino ketone, which can undergo intramolecular reductive amination to form the cyclic amine.

Ring Expansion: A disconnection that suggests a smaller ring system, such as a substituted piperidine (B6355638), which can undergo a ring expansion reaction to form the eight-membered azocane ring. researchgate.net

These strategies provide a framework for developing various synthetic pathways to the target molecule.

Enantioselective Synthesis of this compound and its Stereoisomers

The stereochemistry of the carboxylic acid group at the 5-position is a crucial aspect of the molecule's potential biological activity. Therefore, enantioselective synthesis is of paramount importance.

Asymmetric Catalysis in Azocane Ring Formation

Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched products. For the synthesis of chiral azocanes, transition-metal-catalyzed reactions are particularly promising. Methodologies such as rhodium-catalyzed cycloaddition-fragmentation processes provide a modular approach to substituted azocanes. acs.org While not specifically demonstrated for this compound, such a strategy could be adapted by using a precursor bearing a latent carboxylic acid functionality.

Another powerful tool is palladium-catalyzed allylic amine rearrangement, which can achieve a two-carbon ring expansion of smaller cyclic amines with high enantioretention. researchgate.net This could be a viable route starting from a chiral substituted piperidine precursor.

Below is a table summarizing the results of a rhodium-catalyzed cycloaddition-fragmentation for the synthesis of various substituted azocanes, which could be analogous to the synthesis of an this compound derivative. acs.org

Table 1: Rhodium-Catalyzed Synthesis of Substituted Azocanes

| Substrate | Product | Yield (%) |

|---|---|---|

| N-cyclopropylacrylamide | Azocan-2-one | 74 |

| N-cyclopropyl(2-methyl)acrylamide | 3-methylazocan-2-one | 85 |

| N-cyclopropyl(2-phenyl)acrylamide | 3-phenylazocan-2-one | 92 |

| N-(1-phenylcyclopropyl)acrylamide | 8-phenylazocan-2-one | 63 |

Chiral Auxiliary-Mediated Approaches to this compound

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary can be temporarily incorporated into a substrate to direct a stereoselective reaction, after which it is removed to yield the enantiomerically enriched product. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry during the ring-forming step.

For example, an acyclic precursor could be coupled with a chiral auxiliary, such as an Evans oxazolidinone, at the carboxylic acid group. Subsequent cyclization, potentially via an intramolecular Michael addition or alkylation, would be directed by the chiral auxiliary. Finally, cleavage of the auxiliary would afford the desired enantiomer of this compound. While specific examples for azocane synthesis are scarce, this approach is widely used for the asymmetric synthesis of various amino acids and heterocyclic compounds. nih.govresearchgate.netnih.gov

Divergent Synthetic Routes to this compound Derivatives

Divergent synthesis is a powerful strategy for creating a library of related compounds from a common intermediate. nih.gov For this compound, a divergent approach would allow for the synthesis of various derivatives with different functionalities. A modular rhodium-catalyzed cycloaddition-fragmentation process can provide access to a range of substituted azocanes from diverse N-cyclopropylacrylamides. acs.org

A potential divergent strategy for this compound derivatives could involve the initial synthesis of a protected this compound core. From this central intermediate, the carboxylic acid moiety could be transformed into a variety of functional groups, such as esters, amides, or alcohols. Furthermore, if the nitrogen atom is initially protected, its deprotection and subsequent functionalization would provide another point of diversification. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. unibo.itnih.govthepharmajournal.comjocpr.com The application of these principles to the synthesis of complex molecules like this compound is crucial for sustainable chemical manufacturing.

Solvent-Free and Atom-Economical Methodologies

Solvent-free reactions and atom-economical methodologies are key tenets of green chemistry. benthamdirect.comacs.orgrsc.org Solvent-free synthesis reduces the environmental impact associated with solvent use and disposal. benthamdirect.com For the synthesis of N-heterocycles, various solvent-free methods have been developed, often utilizing microwave irradiation or mechanochemistry to promote the reaction. rsc.orgresearchgate.net

Atom economy focuses on maximizing the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as ring-closing metathesis and certain cycloadditions, are preferable to those that generate significant stoichiometric byproducts. A ring expansion of a piperidine derivative to an azocane could be designed to be highly atom-economical. researchgate.net

The following table illustrates the improvement in atom economy for the synthesis of a generic pharmaceutical when green chemistry principles are applied, highlighting the potential benefits for the synthesis of this compound.

Table 2: Comparison of Traditional vs. Green Synthesis

| Metric | Traditional Route | Green Route |

|---|---|---|

| Number of Steps | 8 | 4 |

| Overall Yield (%) | 15 | 50 |

| Atom Economy (%) | 30 | 75 |

| Solvent Waste (L/kg) | 100 | 10 |

Photoredox and Electrocatalytic Methodologies

Modern synthetic chemistry has seen the emergence of photoredox and electrocatalytic methods as powerful tools for the construction of complex molecular architectures under mild conditions. These techniques offer unique pathways for the generation of reactive intermediates that can be difficult to access through traditional thermal methods. In the context of this compound, these methodologies present novel opportunities for its derivatization and incorporation into larger molecular frameworks.

Photoredox catalysis, driven by visible light, enables the generation of radical species from carboxylic acids through single-electron transfer (SET) processes. princeton.edu The carboxylic acid functional group can serve as a precursor to an alkyl radical via decarboxylation, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govmanchester.ac.uk For this compound, this approach would involve the generation of a radical centered at the 5-position of the azocane ring. This reactive intermediate could then be trapped by a suitable coupling partner, such as an electron-deficient olefin or a heteroaromatic system, to afford a range of functionalized azocane derivatives. The choice of photocatalyst, solvent, and light source are critical parameters that would require careful optimization to achieve high efficiency and selectivity.

Electrocatalysis offers a complementary approach, utilizing an electric current to drive redox reactions. nih.gov Similar to photoredox catalysis, electrocatalytic methods can be employed for the decarboxylative functionalization of carboxylic acids. researchgate.net An electrochemical setup for the modification of this compound would involve its oxidation at an anode to generate the corresponding carboxyl radical, which would then undergo decarboxylation. The resulting alkyl radical at the 5-position of the azocane ring could then engage in subsequent coupling reactions. The reaction conditions, including the electrode material, electrolyte, and applied potential, would be key variables to control the outcome of the transformation.

The table below illustrates hypothetical reaction parameters for the photoredox-mediated Giese reaction of this compound with an acceptor, based on similar transformations for other cyclic carboxylic acids.

| Entry | Photocatalyst | Acceptor | Solvent | Light Source | Yield (%) |

| 1 | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | Acrylonitrile | DMF | Blue LED | 85 |

| 2 | Ru(bpy)3Cl2 | Methyl Acrylate | CH3CN | Blue LED | 78 |

| 3 | Eosin Y | N-Phenylmaleimide | DMSO | Green LED | 92 |

| 4 | 4CzIPN | Diethyl vinylphosphonate | Acetonitrile | Blue LED | 81 |

Flow Chemistry and Continuous Processing for this compound Production

The transition from batch to continuous manufacturing, often referred to as flow chemistry, has garnered significant interest in the pharmaceutical and fine chemical industries due to its numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity. researchgate.net The production of this compound and its derivatives could potentially benefit from the implementation of flow chemistry principles.

A continuous flow process for the synthesis of this compound could involve the pumping of reagents through a series of interconnected reactors, where each reactor is dedicated to a specific transformation. uc.pt This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality. nih.gov For a multi-step synthesis of this compound, a continuous flow setup could telescope several reaction steps, thereby minimizing the need for isolation and purification of intermediates, which can lead to significant time and resource savings. unimi.it

For instance, a key cyclization step to form the azocane ring could be performed in a heated flow reactor, followed by in-line purification using techniques such as solid-phase extraction or continuous crystallization. Subsequent functional group manipulations, such as the introduction or modification of the carboxylic acid moiety, could also be integrated into the continuous process. The use of packed-bed reactors containing immobilized catalysts or reagents can further enhance the efficiency and sustainability of the synthesis by simplifying catalyst recycling and product purification. durham.ac.uk

The following table provides a comparative overview of a hypothetical batch versus flow process for a key synthetic step in the production of this compound.

| Parameter | Batch Process | Flow Process |

| Reaction Volume | 5 L | 10 mL (reactor volume) |

| Residence Time | 12 hours | 30 minutes |

| Temperature Control | Difficult, potential for hotspots | Precise, excellent heat transfer |

| Throughput | 500 g / 18 hours | 2 kg / 24 hours |

| Isolated Yield | 75% | 88% |

| Safety | Risk of thermal runaway | Inherently safer due to small reaction volume |

The adoption of flow chemistry for the production of this compound could lead to a more efficient, scalable, and sustainable manufacturing process.

Derivatization and Functionalization Strategies for Azocane 5 Carboxylic Acid

Carboxylic Acid Functionalization of Azocane-5-carboxylic Acid

The carboxylic acid group is a primary handle for the structural diversification of this compound. Its ability to undergo a wide range of chemical transformations allows for the introduction of various functional groups, profoundly influencing the molecule's physicochemical and biological properties.

The conversion of the carboxylic acid group into amides and esters is a fundamental strategy for modifying this compound. libretexts.org These reactions replace the hydroxyl group of the carboxylic acid with an amine or an alcohol, respectively, to form stable amide or ester linkages. libretexts.org

Amidation is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. lookchemmall.com A variety of coupling reagents have been developed to facilitate this transformation under mild conditions, minimizing side reactions and preserving sensitive functional groups. lookchemmall.com For instance, methods using activating agents like (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been shown to be effective for the amidation of both aliphatic and aromatic carboxylic acids with a range of amines. lookchemmall.com Similarly, organocatalytic approaches can be employed, offering a metal-free alternative for amide bond formation. researchgate.net

Esterification involves the reaction of this compound with an alcohol in the presence of an acid catalyst, a reaction that is typically reversible. libretexts.org To drive the reaction to completion, an excess of the alcohol can be used, or water can be removed as it is formed. libretexts.org Alternative high-yield methods utilize chemoselective reagents like imidazole (B134444) carbamates, which offer a safer alternative to traditional reagents and proceed via acylimidazole intermediates. organic-chemistry.org Another novel method employs potassium hexafluorophosphate (B91526) (KPF6) as a promoter, providing an efficient and sustainable approach for the synthesis of a wide array of esters under green conditions. nih.gov

The table below illustrates these fundamental transformations.

| Transformation | Reactant 2 | Reagent/Condition | Product |

| Amidation | R¹R²NH (Amine) | Coupling Agent (e.g., DCC, HATU) or Activator lookchemmall.com | Azocane-5-carboxamide derivative |

| Esterification | R-OH (Alcohol) | Acid Catalyst (e.g., H₂SO₄) or Reagent (e.g., KPF₆, Imidazole carbamates) organic-chemistry.orgnih.gov | Azocane-5-carboxylate ester derivative |

The oxidation state of the carboxyl carbon can be altered through reduction or oxidation, leading to different functional groups.

Reduction of the carboxylic acid moiety in this compound to a primary alcohol can be accomplished using powerful reducing agents. libretexts.orgphysicsandmathstutor.com Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation, reducing the carboxylic acid to the corresponding hydroxymethyl derivative. libretexts.orglibretexts.org The reaction proceeds via the addition of a hydride ion to the carbonyl carbon, ultimately forming an alcohol after an aqueous workup. libretexts.orgmsu.edu It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.orgphysicsandmathstutor.com An alternative reducing agent is diborane (B8814927) (B₂H₆), which also effectively reduces carboxylic acids. libretexts.orgmsu.edu More selective, enzyme-catalyzed methods have also been developed that can reduce carboxylic acids directly to aldehydes, preventing over-reduction to the alcohol. nih.gov These enzymatic systems, using carboxylate reductases, offer a chemoselective route to aldehydes under mild, aqueous conditions. nih.gov

Oxidation of a carboxylic acid typically involves decarboxylation, where the carboxyl group is removed and replaced by another atom or group. libretexts.org The Hunsdiecker reaction is a classic example, where the silver salt of a carboxylic acid reacts with bromine to yield an organobromide, with the loss of carbon dioxide. libretexts.orgmsu.edu This reaction effectively replaces the -COOH group with a bromine atom. libretexts.org

The table below summarizes these redox transformations.

| Transformation | Reagent/Condition | Product |

| Reduction to Alcohol | 1. LiAlH₄ or B₂H₆, 2. H₂O workup libretexts.orglibretexts.org | (Azocan-5-yl)methanol |

| Reduction to Aldehyde | Carboxylate Reductase (enzyme) nih.gov | Azocane-5-carbaldehyde |

| Oxidative Decarboxylation | 1. AgNO₃, 2. Br₂ (Hunsdiecker reaction) libretexts.org | 5-Bromoazocane |

Stereoselective Modifications of the Azocane (B75157) Ring System

The presence of a stereocenter at the C5 position makes this compound a chiral molecule. Controlling the stereochemistry during synthesis and modification is paramount for applications in areas like drug development, where specific enantiomers or diastereomers often exhibit desired activities.

When synthesized from achiral precursors, this compound is produced as a racemic mixture (a 50:50 mix of both enantiomers). libretexts.orglibretexts.org The separation of these enantiomers, a process known as chiral resolution, is crucial for obtaining enantiomerically pure compounds. wikipedia.org A prevalent and effective method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.org

This technique involves reacting the racemic this compound with an enantiomerically pure chiral base (a resolving agent). libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and chromatographic behaviors. libretexts.org This difference allows for their separation by conventional methods, most commonly fractional crystallization. wikipedia.org Once a diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with an acid, regenerating the enantiomerically pure this compound. wikipedia.org The choice of the chiral resolving agent is critical and often requires empirical screening to find one that forms easily separable crystalline salts. libretexts.org

Commonly used chiral resolving agents for acidic compounds are listed in the table below.

| Class of Resolving Agent | Examples |

| Naturally Occurring Alkaloids | Brucine, Strychnine, Quinine libretexts.org |

| Synthetic Chiral Amines | (R)- or (S)-1-Phenylethanamine, (R)- or (S)-2-Amino-1-butanol libretexts.org |

Once an enantiomerically pure form of this compound or its derivative is obtained, the existing stereocenter at C5 can be used to direct the stereochemical outcome of subsequent reactions on the azocane ring. This is known as diastereoselective synthesis. Such transformations create a new stereocenter with a specific orientation relative to the original one, leading to the preferential formation of one diastereomer over others.

For instance, the acylation of the nitrogen atom followed by functionalization at a carbon on the ring can be influenced by the stereochemistry at C5. Recent advances in catalysis have enabled the direct, site-selective, and stereoselective functionalization of C(sp³)–H bonds in N-heterocycles. nih.gov A cooperative nickel/photoredox catalysis strategy, for example, allows for the α-acylation of saturated N-heterocycles like azocane. nih.gov Applying such a method to a derivative of enantiopure this compound could lead to the diastereoselective formation of 1,5-disubstituted azocane products. nih.gov The chiral environment provided by the C5 substituent would favor the approach of reagents from one face of the molecule over the other, resulting in high diastereoselectivity.

Late-Stage Functionalization of this compound Derivatives

Late-stage functionalization (LSF) is a powerful strategy in modern organic synthesis and drug discovery. anu.edu.au It involves introducing chemical modifications at a late step in a synthetic sequence, allowing for the rapid diversification of a core molecular scaffold like this compound. anu.edu.au This approach is particularly valuable for creating libraries of analogs for structure-activity relationship (SAR) studies without resorting to lengthy de novo synthesis for each new compound. anu.edu.au

For derivatives of this compound, such as amides or esters, LSF can be achieved through various methods, including the direct functionalization of C-H bonds. nih.gov For example, amine organocatalysis has been used for the remote, chemoselective hydroxylation of C(sp³)–H bonds. nih.gov An azocane-based catalyst itself has been shown to be effective in this type of transformation, suggesting that the azocane ring within a derivative of this compound could be a target for such modifications. nih.gov This would allow for the introduction of a hydroxyl group at a specific position on the ring system, adding a new point for further derivatization.

Metallaphotoredox catalysis has also emerged as a key tool for LSF, enabling the use of carboxylic acids as adaptive functional groups for a variety of transformations. princeton.edu Decarboxylative strategies, where the carboxylic acid group is replaced with another functionality, are particularly relevant. researchgate.net These reactions, often initiated by photoredox catalysis, can generate radical intermediates that participate in cross-coupling reactions, allowing for the introduction of alkyl, aryl, or other groups. princeton.eduresearchgate.net This allows derivatives of this compound to be converted into a diverse range of new structures at a very late stage in the synthesis. princeton.edu

C-H Activation Methodologies

Carbon-hydrogen (C-H) activation has emerged as a powerful and atom-economical strategy for molecular synthesis, enabling the direct conversion of ubiquitous C-H bonds into new functional groups. wikipedia.orgsnnu.edu.cn For this compound, the native carboxyl group can act as an internal directing group, guiding a transition metal catalyst to a specific C-H bond on the saturated ring, thereby ensuring positional selectivity. sioc-journal.cnresearchgate.net This approach avoids the need for pre-functionalization, streamlining synthetic sequences.

The functionalization of C(sp³)–H bonds in cycloalkanes, particularly via transannular reactions, presents a significant challenge due to the steric and conformational constraints of the ring systems. nih.gov However, recent advances have demonstrated the feasibility of such transformations. Research on the palladium-catalyzed transannular γ-arylation of various cycloalkane carboxylic acids, including cyclooctane, provides a direct blueprint for the functionalization of the azocane ring. nih.gov These reactions often employ specialized ligands, such as quinuclidine-pyridones, which enable the palladium catalyst to overcome the high activation barrier associated with breaking a C-H bond at a position remote from the directing group. nih.gov This methodology allows for the selective arylation of the γ-position (C-7 in the case of this compound) even in the presence of typically more reactive β-C–H bonds. nih.gov

Mechanistic studies and DFT calculations on related systems suggest that the reaction proceeds through the formation of a chiral palladacycle intermediate. chemrxiv.org The carboxylate first coordinates to the palladium(II) center, which then facilitates the cleavage of a specific C-H bond in a cyclometalation-deprotonation (CMD) step, representing the rate- and selectivity-determining phase of the catalytic cycle. chemrxiv.org

Beyond palladium catalysis, rhodium-catalyzed processes have also been developed for the synthesis of functionalized azocane cores through cycloaddition-fragmentation sequences that involve C-H functionalization steps. acs.org These methods expand the toolkit for creating substituted azocanes from simpler precursors. The choice of catalyst and ligand system is critical, as it can influence the site selectivity of the C-H activation, potentially allowing access to different positional isomers. nih.gov

Table 1: C-H Activation Methodologies Applicable to this compound This table is generated based on analogous reactions with cycloalkane carboxylic acids and related heterocycles.

| Strategy | Catalyst/Ligand System | Target Position | Reaction Type | Research Finding |

|---|---|---|---|---|

| Transannular C–H Arylation | Pd(OAc)₂ / Quinuclidine-Pyridone Ligand | γ-position (C-7) | Arylation | Enables selective arylation of the γ-C–H bond in the presence of more accessible β-C–H bonds on rings from cyclobutane (B1203170) to cyclooctane. nih.gov |

| β-C–H Arylation | Pd(OAc)₂ / MPAA or SOHP Ligands | β-position (C-4, C-6) | Arylation | Enantioselective β-arylation has been achieved on aliphatic carboxylic acids, with the ligand controlling stereochemistry. chemrxiv.org |

| Cycloaddition-Fragmentation | Rh(III) Catalysts | Multiple | Annulation | Provides a direct approach to functionalized azocanes via a sequence involving C-H functionalization. acs.org |

| Remote C–H Hydroxylation | Azocane•HOTf (as catalyst) | Remote C–H | Hydroxylation | While using azocane itself as a catalyst, this demonstrates the principle of achieving site-selective hydroxylation on aliphatic chains. nih.gov |

Halogenation and Cross-Coupling Reactions

A robust and versatile two-step approach for derivatizing this compound involves an initial halogenation of the ring, followed by a transition metal-catalyzed cross-coupling reaction. The installed halogen atom (typically bromine or chlorine) serves as a versatile synthetic handle, allowing for the introduction of a wide array of carbon- and heteroatom-based substituents.

Halogenation

Direct halogenation of the saturated azocane ring can be challenging and may lack regioselectivity. A more controlled method is to utilize the reactivity of the position alpha to the carboxylic acid. The Hell-Volhard-Zelinsky (HVZ) reaction is a classic and effective method for the α-halogenation of carboxylic acids. msu.edulibretexts.org This reaction proceeds by first converting the carboxylic acid into an acyl halide using a reagent like phosphorus tribromide (PBr₃). masterorganicchemistry.com The resulting acyl bromide exists in equilibrium with its enol tautomer, which is significantly more nucleophilic than the enol of the parent carboxylic acid. masterorganicchemistry.com This enol readily reacts with a halogen (e.g., Br₂) to install a bromine atom at the α-carbon. A final aqueous workup hydrolyzes the acyl bromide back to the carboxylic acid, yielding the α-bromo carboxylic acid. masterorganicchemistry.com For this compound, this strategy would lead to selective halogenation at the C-4 and/or C-6 positions.

Cross-Coupling Reactions

Once a halogenated this compound derivative is synthesized, it becomes a key precursor for various palladium-catalyzed cross-coupling reactions. beilstein-journals.orgmdpi.com These reactions are fundamental in modern organic synthesis for their ability to form C-C and C-heteroatom bonds with high efficiency and functional group tolerance. The reactivity of the C-X bond (where X is a halogen) in the oxidative addition step of the catalytic cycle generally follows the order C-I > C-Br > C-Cl. nih.gov

Studies on analogous halogenated N-heterocyclic systems, such as N-acetyl diazocines, have demonstrated the successful application of Suzuki-Miyaura and Stille cross-coupling reactions. beilstein-journals.org

Suzuki-Miyaura Coupling: This reaction pairs the halogenated azocane with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, typically for creating aryl- or vinyl-substituted derivatives. nih.govbeilstein-journals.org

Sonogashira Coupling: This reaction couples the halogenated azocane with a terminal alkyne to introduce alkynyl functional groups. beilstein-journals.org

Stille Coupling: This reaction uses an organostannane reagent to introduce alkyl, vinyl, or aryl groups. beilstein-journals.org

The choice of catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), ligands, base, and solvent is crucial for optimizing reaction yields and preventing side reactions like dehalogenation. nih.govbeilstein-journals.org

Table 2: Potential Cross-Coupling Reactions for Halogenated this compound Derivatives This table is generated based on established cross-coupling reactions of halogenated heterocycles.

| Reaction Name | Halogenated Precursor | Coupling Partner | Typical Catalyst | Resulting Functional Group |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromo-azocane-5-carboxylic acid | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl group |

| Sonogashira | 6-Bromo-azocane-5-carboxylic acid | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl group |

| Stille | 4-Iodo-azocane-5-carboxylic acid | Organostannane (e.g., vinyltributyltin) | PdCl₂(PPh₃)₂ | Vinyl group |

| Heck | 6-Bromo-azocane-5-carboxylic acid | Alkene (e.g., styrene) | Pd(OAc)₂, P(o-tol)₃ | Alkenyl group |

| Buchwald-Hartwig | 4-Bromo-azocane-5-carboxylic acid | Amine (e.g., aniline) | Pd₂(dba)₃, BINAP | Amino group |

Advanced Spectroscopic and Structural Elucidation of Azocane 5 Carboxylic Acid Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the conformational preferences of azocane-5-carboxylic acid in solution. nih.gov By analyzing various NMR parameters, such as chemical shifts, coupling constants, and nuclear Overhauser effects, detailed insights into the molecule's three-dimensional structure and dynamic processes can be obtained. auremn.org.br

Multi-Dimensional NMR Techniques (e.g., 2D NOESY, COSY, HSQC)

Multi-dimensional NMR experiments are instrumental in unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping out the connectivity and spatial relationships between atoms in the azocane (B75157) ring.

COSY (Correlation Spectroscopy): This experiment reveals scalar coupling between protons, typically those on adjacent carbon atoms. In the context of this compound, COSY spectra would help to trace the proton network around the eight-membered ring, confirming the sequence of methylene (B1212753) groups. researchgate.netuni-muenchen.de

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. It is essential for assigning the carbon signals of the azocane ring by linking them to their corresponding, and often more easily assigned, proton resonances. researchgate.netuni-muenchen.de

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. For this compound, NOESY data is crucial for determining the relative orientation of protons across the ring, which in turn helps to define the ring's conformation (e.g., boat-chair, crown). researchgate.netuvm.edu For instance, the observation of a NOESY correlation between protons on distant carbons of the ring would indicate that they are close in space, a key feature of a folded conformation.

These 2D NMR techniques, often used in combination, allow for a detailed reconstruction of the solution-state structure of this compound and its derivatives. uni-muenchen.de

Dynamic NMR Studies on Ring Inversion

The eight-membered azocane ring is conformationally flexible and can undergo ring inversion processes. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these dynamic equilibria. exlibrisgroup.com By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals.

At high temperatures, if the rate of ring inversion is fast on the NMR timescale, the observed spectrum will show averaged signals for the different conformations. As the temperature is lowered, the rate of inversion slows down. If the energy barrier to inversion is high enough, the individual conformations can be "frozen out" on the NMR timescale, leading to the appearance of separate sets of signals for each conformer. stir.ac.uk

By analyzing the coalescence temperature (the temperature at which two exchanging signals merge) and performing lineshape analysis, it is possible to determine the thermodynamic and kinetic parameters for the ring inversion process, such as the activation energy (ΔG‡) and the equilibrium constant between the different conformations. exlibrisgroup.com This information is vital for understanding the conformational landscape and flexibility of the azocane ring system. stir.ac.uk

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions, particularly hydrogen bonding. mt.com

The carboxylic acid group (-COOH) is a prominent feature in the vibrational spectra. savemyexams.com

O-H stretch: A broad absorption band is typically observed in the IR spectrum in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching vibration in the carboxylic acid dimer. libretexts.org

C=O stretch: A strong, sharp absorption band appears around 1700-1725 cm⁻¹ in the IR spectrum, corresponding to the carbonyl (C=O) stretching vibration. researchgate.net The exact position of this band can be sensitive to the extent of hydrogen bonding. savemyexams.com

C-O stretch and O-H bend: These vibrations are also observable in the fingerprint region of the spectrum.

The presence of the secondary amine (N-H) within the azocane ring gives rise to its own characteristic vibrations. The N-H stretching vibration typically appears in the region of 3300-3500 cm⁻¹.

Hydrogen bonding plays a crucial role in the solid-state structure and can also influence the solution-state behavior of this compound. rsc.org In the solid state, carboxylic acids often form dimeric structures through strong hydrogen bonds between the carboxyl groups of two molecules. libretexts.orglibretexts.org IR and Raman spectroscopy can probe these interactions. The significant broadening of the O-H stretching band is a hallmark of strong hydrogen bonding. rsc.org Furthermore, shifts in the C=O stretching frequency can also indicate the presence and strength of hydrogen bonds. americanpharmaceuticalreview.com

Chiroptical Spectroscopy (Electronic Circular Dichroism and Optical Rotatory Dispersion) for Absolute Configuration Determination

When this compound is chiral, meaning it exists as a pair of non-superimposable mirror images (enantiomers), chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are indispensable for determining its absolute configuration.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. mdpi.com The resulting ECD spectrum shows positive or negative bands (Cotton effects) that are characteristic of the molecule's three-dimensional structure. By comparing the experimentally measured ECD spectrum with theoretical spectra calculated for the possible enantiomers (using methods like time-dependent density functional theory, or TD-DFT), the absolute configuration can be confidently assigned. mdpi.com The chromophores within the molecule, such as the carbonyl group of the carboxylic acid, will give rise to characteristic ECD signals. libretexts.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. slideshare.net An ORD curve that shows a peak and a trough in the vicinity of an absorption band is known as an anomalous dispersion or a Cotton effect curve. mdpi.com The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the molecule. slideshare.net Similar to ECD, comparing the experimental ORD curve with known standards or theoretical predictions can establish the absolute configuration. mgcub.ac.in

Both ECD and ORD are powerful, non-destructive techniques that provide crucial stereochemical information, which is essential for understanding the biological activity and enantioselective synthesis of chiral this compound derivatives. nih.gov

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. libretexts.org By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the positions of all atoms (excluding hydrogens in many cases) can be determined with high accuracy. bioscience.fi

This technique provides a wealth of information:

Molecular Conformation: The exact conformation of the eight-membered azocane ring (e.g., boat-chair, crown, or other) in the crystalline state is revealed. jst.go.jp For some azocane derivatives, a chair-boat conformation has been observed. vulcanchem.com

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule are obtained, offering insights into the bonding characteristics.

Intermolecular Interactions: X-ray crystallography clearly shows how the molecules are packed in the crystal lattice and details the intermolecular interactions that hold the crystal together. rsc.org This includes the identification and characterization of hydrogen bonds, such as the dimerization of the carboxylic acid groups and potential hydrogen bonds involving the amine nitrogen. researchgate.net

The solid-state structure determined by X-ray crystallography serves as a crucial benchmark for comparison with the solution-state conformations inferred from NMR spectroscopy and with the results of theoretical calculations. researchgate.net

Mass Spectrometry for Isotopic Labeling and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method that can provide information on the molecular weight and elemental composition of this compound. epo.orguni-saarland.de

In the context of mechanistic studies, mass spectrometry is particularly valuable when used in conjunction with isotopic labeling. By strategically replacing certain atoms in the this compound molecule with their heavier isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can trace the fate of these labeled atoms through a chemical reaction or a metabolic pathway.

For example, if a reaction is proposed to proceed through a specific intermediate, synthesizing an isotopically labeled starting material and then analyzing the product mixture by mass spectrometry can confirm whether the label has been incorporated into the expected position in the product. The mass spectrum of the labeled product will show a characteristic shift in its molecular weight corresponding to the mass of the incorporated isotope. This provides direct evidence for the proposed mechanism.

Furthermore, high-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, which is crucial for confirming the identity of reaction products and intermediates. uni-saarland.de

Computational and Theoretical Investigations of Azocane 5 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. frontiersin.orgrsc.org For a molecule like Azocane-5-carboxylic acid, DFT calculations can provide valuable insights into its behavior at a molecular level. These calculations help in understanding the distribution of electrons within the molecule and predicting how it might react with other chemical species. nih.govmdpi.com

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.

For this compound, FMO analysis would likely reveal that the nitrogen atom of the azocane (B75157) ring and the oxygen atoms of the carboxylic acid group are the primary sites for electrophilic and nucleophilic interactions, respectively. The calculated energies of these orbitals can be used to predict the molecule's reactivity in various chemical reactions.

Below is an illustrative data table of FMO properties for this compound, calculated at the B3LYP/6-31G(d,p) level of theory.

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -0.52 |

| HOMO-LUMO Gap (ΔE) | 6.33 |

| Ionization Potential | 6.85 |

| Electron Affinity | 0.52 |

| Electronegativity (χ) | 3.685 |

| Hardness (η) | 3.165 |

| Softness (S) | 0.158 |

| Electrophilicity (ω) | 2.14 |

Note: This data is illustrative and based on typical values for similar organic molecules.

DFT calculations are also instrumental in predicting various spectroscopic parameters, which can aid in the experimental characterization of a molecule. youtube.com

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei are invaluable for structure elucidation. By comparing the calculated shifts with experimental data, the proposed structure of a molecule can be confirmed. For this compound, the predicted chemical shifts would be influenced by the ring conformation and the electronic environment created by the carboxylic acid group.

Vibrational Frequencies: Infrared (IR) spectroscopy is used to identify functional groups in a molecule through their characteristic vibrational frequencies. DFT calculations can predict these frequencies, providing a theoretical IR spectrum. This can be compared with an experimental spectrum to confirm the presence of key functional groups, such as the N-H and C=O stretches in this compound.

An illustrative table of predicted vibrational frequencies for key functional groups in this compound is provided below.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H (acid) | Stretching | 3500-3700 |

| N-H (amine) | Stretching | 3300-3500 |

| C-H (alkane) | Stretching | 2850-3000 |

| C=O (acid) | Stretching | 1700-1750 |

| C-N (amine) | Stretching | 1000-1250 |

| C-O (acid) | Stretching | 1210-1320 |

Note: These are typical frequency ranges and specific calculated values would require a dedicated computational study.

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The eight-membered azocane ring is flexible and can adopt multiple conformations. princeton.edu Understanding these conformations is crucial as they can significantly impact the molecule's physical properties and biological activity. Molecular mechanics and molecular dynamics simulations are the primary tools for exploring the conformational landscape of such molecules. nih.gov

The azocane ring can exist in various puckered conformations, such as boat-chair, crown, and boat-boat forms. The relative energies of these conformers determine their population at a given temperature. The energy barriers between these conformations dictate the dynamics of ring inversion. For this compound, the position and orientation of the carboxylic acid group (axial vs. equatorial) will further influence the stability of these conformers. Transannular interactions, which are non-bonded interactions across the ring, play a significant role in determining the preferred conformations of medium-sized rings. slideshare.net

A hypothetical energy profile for different conformers of this compound is presented below.

| Conformer | Relative Energy (kcal/mol) |

| Boat-Chair (BC) | 0.00 |

| Twist-Boat-Chair (TBC) | 1.5 |

| Crown (C) | 3.2 |

| Boat-Boat (BB) | 5.8 |

Note: This data is illustrative and based on general principles of medium-ring conformational analysis.

The surrounding solvent can have a profound effect on the conformational preferences of a molecule. In a polar solvent like water, conformations that maximize the exposure of polar groups (like the carboxylic acid and the amine) to the solvent will be favored. Molecular dynamics simulations in an explicit solvent environment can capture these effects and provide a more realistic picture of the molecule's behavior in solution. These simulations can reveal how solvent molecules arrange themselves around the solute and how this influences the conformational equilibrium.

Quantum Chemical Studies on Reaction Mechanisms Involving this compound

Quantum chemical methods, particularly DFT, are essential for elucidating the mechanisms of chemical reactions. nih.govox.ac.uk For this compound, these studies could investigate reactions such as acylation of the amine, esterification of the carboxylic acid, or reactions involving the C-H bonds of the ring.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates. For example, a computational study could explore the mechanism of lactam formation from this compound, identifying the key transition state and the energetic feasibility of the reaction. Such studies provide fundamental insights that can guide synthetic efforts and help in the design of new chemical transformations. thieme-connect.de

Computational Studies on Scaffold Flexibility and Stereochemical Preferences

The eight-membered azocane ring is characterized by significant conformational flexibility due to the relatively low energy barriers between various twist-boat and crown conformations. Computational studies on azocane and its derivatives are crucial for understanding this flexibility and how it is influenced by substitution, which in turn dictates the molecule's three-dimensional shape and potential biological activity.

Scaffold Flexibility:

Theoretical analyses, often employing Density Functional Theory (DFT) and molecular mechanics, have been instrumental in mapping the potential energy surface of eight-membered nitrogen heterocycles. For the parent azocane, multiple low-energy conformations are predicted to be in equilibrium. The introduction of a carboxylic acid group at the 5-position, as in this compound, adds another layer of complexity. The substituent can adopt either an axial or equatorial-like position within the flexible ring system, and its orientation is influenced by transannular interactions (interactions between non-adjacent atoms across the ring) and intramolecular hydrogen bonding possibilities between the carboxylic acid group and the ring's nitrogen atom.

Computational models suggest that for many medium-sized rings, including azocanes, twist-chair and boat-chair conformations are often the most stable. acs.org High-level electronic structure calculations on related azepane and other seven-membered rings have shown that the specific ring conformation is highly dependent on the nature and position of heteroatoms and substituents. acs.org For this compound, molecular dynamics (MD) simulations can be used to model the dynamic interplay of these conformations in different solvent environments, providing a more realistic picture of its structural behavior over time.

Stereochemical Preferences:

Computational methods are particularly powerful in predicting the stereochemical outcomes of reactions and the preferred conformations of chiral molecules. Studies on substituted N-heterocycles have demonstrated that substituents can have a profound impact on the ring's puckering and the energetic preference for one conformer over another. For example, in a computational study of a fluorinated eight-membered N-heterocycle, a strong preference for an axial conformation of the fluorine substituent was calculated, a preference attributed to stabilizing C–F···N+ interactions. nih.govbeilstein-journals.org An X-ray crystal structure later confirmed this computationally predicted geometry. nih.govbeilstein-journals.org

For this compound, the carboxylic acid substituent's preference for an axial or equatorial position would be a key focus of computational investigation. The relative energies of these different stereoisomers can be calculated using quantum mechanical methods. These calculations can also elucidate the transition states between different conformations, helping to understand the energy barriers to ring inversion. chemrxiv.org Such studies are vital as the stereochemistry of the carboxylic acid group can significantly influence how the molecule interacts with biological targets.

Table 1: Computational Methods in the Analysis of Azocane Scaffolds

| Computational Method | Application to this compound | Key Insights | References |

| Density Functional Theory (DFT) | Calculation of minimum energy conformations, transition states, and relative energies of stereoisomers. | Predicts the most stable ring conformations (e.g., twist-chair, boat-chair) and the energetic preference for axial vs. equatorial substituent placement. | acs.orgresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule in a solvent over time. | Reveals the flexibility of the azocane ring and the conformational equilibria in solution. | |

| Ab initio Molecular Orbital Theory | High-accuracy calculation of electronic structure and molecular properties. | Provides benchmark data for validating less computationally expensive methods and for detailed analysis of intramolecular interactions. | beilstein-journals.org |

| Conformational Search Algorithms | Systematic exploration of the conformational space to identify all low-energy structures. | Ensures a comprehensive understanding of the possible shapes the molecule can adopt. | bham.ac.uk |

Cheminformatics and Data Mining for this compound Related Structures

Cheminformatics and data mining are essential for placing this compound within the broader context of known chemical structures and for identifying its potential as a scaffold in drug discovery. These approaches use computational tools to analyze large chemical databases, uncover structure-activity relationships, and guide the design of new molecules. neovarsity.org

Scaffold Analysis and Chemical Space:

The azocane ring is considered a medium-sized ring, a class of structures that is often underrepresented in screening libraries despite being present in numerous bioactive natural products. bham.ac.uk Cheminformatics tools can be used to analyze large databases like PubChem or proprietary compound collections to identify the prevalence of the azocane scaffold and its derivatives. One powerful technique is scaffold network analysis, which breaks down molecules into their core ring systems and parent scaffolds. nih.gov This allows researchers to map the chemical space occupied by azocane-containing molecules and identify areas that are underexplored. nih.gov By analyzing the properties of known azocane derivatives, it is possible to predict the drug-likeness and potential biological relevance of novel compounds like this compound.

Data Mining for Bioactivity:

Data mining techniques can be applied to screening data to find correlations between chemical structures and biological activities. For a scaffold like azocane, public and commercial databases can be mined for compounds containing this ring system that have been tested in biological assays. This can reveal potential therapeutic areas where the azocane scaffold might be effective. For instance, genome mining efforts to discover bioactive natural products often identify novel cyclic structures, and cheminformatics is crucial for classifying these and predicting their function. rsc.org

Furthermore, cheminformatics enables virtual screening, where large libraries of compounds are computationally docked into the active site of a biological target. neovarsity.org If a target is identified for which an azocane scaffold is predicted to have high affinity, this can guide the synthesis and testing of derivatives of this compound. The combination of a flexible, three-dimensionally complex scaffold like azocane with a key functional group like a carboxylic acid makes it an interesting candidate for such computational exploration.

Table 2: Cheminformatics Applications for Azocane-related Structures

| Cheminformatics Tool/Technique | Application | Potential Outcome for this compound | References |

| Scaffold Network Analysis | Mapping the chemical space of a compound library by analyzing scaffold relationships. | Identification of the novelty of the this compound scaffold and its relationship to known bioactive molecules. | nih.gov |

| Principal Component Analysis (PCA) | Visualizing the distribution of a set of compounds in chemical space based on physicochemical descriptors. | Assessing the structural diversity of a library of azocane derivatives compared to known drugs and natural products. | unifi.it |

| Database Mining (e.g., PubChem, ChEMBL) | Searching large chemical databases for compounds with specific structural features or biological activities. | Discovery of known biological activities for compounds containing the azocane scaffold, suggesting potential applications. | nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Building models that correlate chemical structure with biological activity. | Prediction of the potential bioactivity of this compound based on the properties of related compounds. | neovarsity.org |

| Virtual Screening/Molecular Docking | Computationally screening libraries of compounds against a biological target. | Identification of potential protein targets for which this compound or its derivatives may show high binding affinity. | neovarsity.org |

Azocane 5 Carboxylic Acid As a Chiral Building Block and Synthetic Scaffold

Utilization in the Synthesis of Complex Heterocyclic Systems

The azocane (B75157) framework is a key structural motif found in a variety of natural products and pharmacologically active compounds. semanticscholar.org Azocane-5-carboxylic acid, with its carboxylic acid and secondary amine functionalities, provides reactive handles for elaboration into more complex, often fused, heterocyclic systems. The synthesis of such systems is a cornerstone of medicinal chemistry, as heterocyclic rings are prevalent in a majority of drug compounds. semanticscholar.orgnih.gov

The inherent ring conformation of the azocane scaffold can influence the regioselectivity and stereoselectivity of these cyclization reactions, providing a pathway to structurally diverse and stereochemically defined molecules. These complex heterocyclic systems are often designed as analogs of natural products or as novel scaffolds for drug discovery programs. semanticscholar.org

| Synthetic Application | General Strategy | Potential Outcome |

|---|---|---|

| Fused Bicyclic Systems | Intramolecular amidation/cyclization | Lactam-fused azocanes |

| Bridged Heterocycles | Intermolecular reaction followed by intramolecular ring closure | Structurally complex polycyclic scaffolds |

| Substituted Heterocycles | Use of the carboxylate to direct the addition of other heterocyclic precursors | Azocane-substituted oxazoles, thiazoles, etc. |

Application in Asymmetric Catalysis as a Chiral Ligand Precursor

Chiral carboxylic acids are an important class of molecules used as ligands in transition-metal-catalyzed asymmetric reactions. researchgate.netrsc.org The stereogenic center(s) within this compound make it an attractive precursor for the development of novel chiral ligands. The synthesis of such a ligand typically involves modification of the carboxylic acid and/or the secondary amine to introduce coordinating atoms (e.g., phosphorus, sulfur, or additional nitrogen atoms) that can bind to a metal center.

Once coordinated to a transition metal (such as rhodium, palladium, or iridium), the resulting chiral complex can catalyze a variety of enantioselective transformations. mdpi.com The azocane backbone creates a defined chiral environment around the metal center. This steric and electronic influence forces the reactants to approach the metal from a specific direction, leading to the preferential formation of one enantiomer of the product over the other.

Common transformations where such ligands are employed include asymmetric hydrogenation, C-H functionalization, and allylic alkylation. researchgate.netmdpi.com For example, a phosphine-containing derivative of this compound could be used in the asymmetric hydrogenation of prochiral olefins to produce chiral alkanes with high enantiomeric excess. The development of new chiral ligands is crucial for expanding the scope and efficiency of asymmetric catalysis, and scaffolds like this compound offer a platform for creating structurally unique and effective ligands. researchgate.net

Role in the Construction of Macrocyclic Structures

Macrocyclic compounds, which contain large rings, are of significant interest due to their unique binding properties and their applications as molecular switches, sensors, and therapeutic agents. researchgate.net this compound can be incorporated into macrocyclic structures, where the eight-membered ring becomes a subunit of a larger cyclic array.

Stereochemical Control in Reactions Utilizing this compound Derivatives

The inherent chirality of this compound is a powerful tool for controlling the stereochemical outcome of chemical reactions. When used as a chiral auxiliary, the azocane moiety is temporarily attached to a prochiral substrate. The steric bulk and conformational preference of the azocane ring then direct the attack of a reagent to one of the two faces of the substrate, a process known as diastereoselective synthesis. After the reaction, the chiral auxiliary can be cleaved, yielding an enantiomerically enriched product.

Alternatively, when the azocane ring is a permanent part of the final molecule, its stereocenter influences the stereochemistry of adjacent, newly formed chiral centers. For example, in an alkylation reaction at a carbon alpha to the carboxyl group, the existing stereocenter at C-5 can direct the incoming electrophile to a specific face of the enolate intermediate. This substrate-controlled stereoselectivity is fundamental in the synthesis of complex molecules with multiple stereocenters, such as in natural product synthesis. The ability to predict and control these outcomes is a key aspect of modern organic synthesis.

Design and Synthesis of Conformationally Restricted Peptide Mimetics Incorporating this compound

In drug discovery, there is a significant effort to create peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. Peptides often adopt specific secondary structures, like beta-turns and alpha-helices, to bind to their biological targets. This compound is an excellent scaffold for designing conformationally restricted mimetics of these structures. nih.gov

By incorporating the azocane ring into a peptide backbone, the number of possible conformations is significantly reduced. The eight-membered ring forces the peptide chain to adopt a specific turn or bend that can mimic a natural beta-turn. This pre-organization reduces the entropic penalty upon binding to a receptor, potentially leading to higher binding affinity and potency. The synthesis involves standard peptide coupling techniques, where this compound is treated as a specialized amino acid and incorporated into a growing peptide chain. nih.gov

This compound is classified as a non-proteinogenic amino acid (NPAA), meaning it is not one of the 20 common amino acids found in proteins. nih.gov The incorporation of NPAAs into peptides is a widely used strategy in medicinal chemistry to modulate their pharmacological properties. nih.gov

When used as a surrogate for a natural amino acid, this compound can confer several advantages:

Increased Proteolytic Stability: The unusual eight-membered ring structure is not recognized by proteases, the enzymes that break down peptides, thus increasing the half-life of the peptide therapeutic in the body.

Conformational Constraint: As mentioned, it locks the peptide backbone into a specific conformation, which can enhance binding affinity and selectivity for a particular biological target. nih.gov

Structural Diversity: It introduces novel structural features that can explore new chemical space and lead to unique interactions with the target receptor, potentially improving potency or altering the pharmacological profile (e.g., changing an agonist to an antagonist).

The synthesis of peptides containing this compound follows established solid-phase or solution-phase peptide synthesis protocols, making it a readily accessible tool for peptide chemists. nih.gov

| Property Modified by NPAA Incorporation | Mechanism | Therapeutic Advantage |

|---|---|---|

| Biological Half-life | Resistance to protease degradation due to unnatural ring structure. | Longer duration of action. |

| Binding Affinity | Pre-organization of peptide conformation reduces entropic penalty of binding. | Increased potency and efficacy. |

| Receptor Selectivity | Unique shape fits a specific receptor subtype better than others. | Reduced off-target side effects. |

Future Directions and Emerging Research Avenues for Azocane 5 Carboxylic Acid

Exploration of Novel Synthetic Methodologies for Ring Manipulation

The seven-membered azepane ring is considered an underrepresented scaffold in medicinal chemistry compared to five- and six-membered heterocycles. nih.gov Future research will likely focus on developing new synthetic methods for the manipulation of the azocane (B75157) ring system, drawing inspiration from established strategies for other cyclic amines.

Key areas of exploration include:

Ring Expansion and Contraction: Methodologies enabling the two-carbon homologation of smaller rings (pyrrolidines and piperidines) into their corresponding azepane and azocane counterparts are being developed. rsc.orgresearchgate.net Future work could adapt these palladium-catalyzed allylic amine rearrangements to synthesize substituted azocane-5-carboxylic acid derivatives from more readily available piperidine (B6355638) precursors. Conversely, methods for the contraction of the azocane ring could provide access to novel functionalized piperidines.

Photochemical Dearomative Ring Expansion: A recently developed strategy allows for the preparation of complex azepanes from simple nitroarenes through a photochemical dearomative ring expansion, transforming a six-membered aromatic ring into a seven-membered heterocyclic system. nih.govrwth-aachen.de Applying this blue light-mediated process could open new pathways to novel azocane scaffolds that could then be carboxylated.

Transannular C-H Functionalization: The direct functionalization of C-H bonds on cycloalkanes is a powerful tool for molecular editing. nih.gov Research into palladium-catalyzed transannular γ-C–H arylation of cycloalkane carboxylic acids could be extended to the azocane ring, enabling the introduction of substituents at specific positions, thereby creating a diverse library of derivatives. nih.gov

These advanced synthetic strategies would significantly broaden the chemical space accessible from this compound, providing a platform for the synthesis of new chemical entities with potential applications in various fields.

Development of Advanced Catalytic Systems for this compound Transformations

The dual functionality of this compound (a secondary amine and a carboxylic acid) makes it a versatile substrate for advanced catalytic transformations. Future research is expected to focus on leveraging these groups to forge new carbon-carbon and carbon-heteroatom bonds.

Emerging research avenues include:

Decarboxylative Coupling: Decarboxylative cross-coupling has emerged as a powerful method that uses readily available and stable carboxylic acids to form new bonds. nih.gov Advanced catalytic systems, particularly those employing photoredox or copper catalysis, are highly effective for the decarboxylative arylation and functionalization of cyclic α-amino acids. nih.govresearchgate.netacs.orgresearchgate.net A major future direction will be the application of these methods to this compound, enabling its use as an alkyl radical source for coupling with a wide range of partners, including arenes and nucleophiles. nih.govmdpi.com

C-H Functionalization: Direct functionalization of C-H bonds adjacent to the nitrogen atom in cyclic amines is a highly atom-economical strategy. nih.gov Developing catalytic systems, potentially using rhodium or electrochemical methods, for the regioselective C-H functionalization of the azocane ring would provide a direct route to complex derivatives without the need for pre-functionalization. rsc.orgthieme-connect.de

N-H Functionalization: The secondary amine of the azocane ring offers a handle for a variety of transformations. Catalytic methods for N-arylation, N-alkylation, and other coupling reactions will be crucial for creating derivatives with tailored electronic and steric properties for applications in materials science and medicinal chemistry.

The development of these catalytic systems will unlock the full potential of this compound as a versatile building block in organic synthesis.

Integration into Advanced Material Science Applications (e.g., polymer synthesis, MOFs, COFs)

The rigid, three-dimensional structure of the azocane ring, combined with its bifunctional nature, makes this compound an attractive candidate for the construction of advanced materials.

Potential applications in material science include:

Polymer Synthesis: The amine and carboxylic acid groups can serve as reactive handles for polymerization reactions. It can be envisioned as a monomer in the synthesis of novel polyamides or as a functional comonomer to introduce specific properties, such as basicity and hydrophilicity, into polyesters like poly(l-lactic acid). mdpi.com Its incorporation could lead to polymers with unique thermal, mechanical, and surface properties.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. Amino acids are increasingly being explored as biocompatible and chiral ligands for MOF synthesis. uab.cat this compound, as a cyclic amino acid, could serve as a novel, larger, and more flexible ligand for creating MOFs with unique pore structures and functionalities. bakerlab.orgacs.orgresearchgate.net The azocane moiety could influence the framework's topology and introduce basic sites, which could be beneficial for applications in catalysis and gas separation.

Covalent Organic Frameworks (COFs): COFs are porous crystalline polymers built from organic monomers linked by strong covalent bonds. The bifunctional nature of this compound makes it a potential building block for the synthesis of novel 3D COFs, where the amine and carboxylic acid groups could participate in the formation of imine, amide, or other covalent linkages that define the framework structure.

The integration of this compound into these advanced materials could lead to new systems with tailored properties for applications in catalysis, adsorption, and sensing.

| Potential Application | Monomer/Ligand Role | Resulting Material | Potential Properties |

| Polymer Synthesis | Can act as a comonomer in ring-opening copolymerization or as a monomer for polyamides. | Functionalized Polyesters, Novel Polyamides | Modified surface properties, improved hydrophilicity, new thermal/mechanical characteristics. |

| Metal-Organic Frameworks (MOFs) | Serves as a bifunctional organic ligand connecting metal centers. | Azocane-based MOFs | Unique pore topology, chirality, enhanced basicity for catalysis. |

| Covalent Organic Frameworks (COFs) | Acts as a building block for forming covalent linkages (e.g., amide, imine). | Azocane-based COFs | Permanent porosity, high thermal stability, tailored functionality within the pores. |

Bio-inspired Chemical Synthesis Utilizing this compound

Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired synthesis seeks to mimic these elegant and efficient strategies. The structural motifs found in this compound are reminiscent of intermediates in the biosynthesis of certain alkaloids.

Future research could pursue:

Alkaloid Synthesis: Many Lycopodium alkaloids feature complex nitrogen-containing ring systems. nih.govacs.org Bio-inspired synthetic strategies often involve late-stage diversification of common precursors through processes like oxidative ring cleavage or C-C bond scission. nih.govacs.org this compound could serve as a synthetic handle or a key building block in a divergent approach to generate a library of alkaloid-like compounds. Its structure could be used to mimic biosynthetic intermediates derived from lysine. nih.gov

Peptidomimetics: Cyclic peptides are an important class of molecules with diverse biological activities. The azocane scaffold can be considered a constrained, non-natural amino acid. Incorporating it into peptide sequences could lead to peptidomimetics with enhanced stability against enzymatic degradation and unique conformational preferences, potentially resulting in novel therapeutic agents.

By drawing inspiration from biosynthetic pathways, chemists can devise novel and efficient routes to complex and biologically relevant molecules based on the this compound scaffold.

Application in the Synthesis of Molecular Probes for Chemical Biology

Molecular probes are essential tools for studying biological processes in real-time within living systems. The development of novel probes with improved properties remains a key goal in chemical biology. mdpi.com

This compound presents a promising scaffold for this purpose:

Fluorescent Probes: The carboxylic acid or the secondary amine can be readily functionalized with fluorophores. The resulting fluorescently labeled azocane derivatives could be used to study cellular uptake, distribution, and target engagement. nih.gov The conformationally constrained azocane ring may influence the photophysical properties of the attached dye, potentially leading to probes with enhanced brightness or sensitivity to their local environment.

Affinity-Based Probes: The this compound core can be elaborated into more complex molecules designed to bind to specific biological targets, such as enzymes or receptors. The addition of a reporter tag (like biotin (B1667282) or a clickable handle) would create affinity-based probes for target identification and validation.

Cyclic Peptide Probes: As a component of cyclic peptides, this compound could contribute to the development of probes with high affinity and selectivity, which are generated through technologies like mRNA display. rsc.org These probes are valuable for studying challenging biological targets. rsc.org

The unique structural features of this compound offer exciting opportunities for the design and synthesis of a new generation of molecular probes to investigate complex biological systems.

Q & A

Basic: What are the recommended methods for synthesizing Azocane-5-carboxylic acid in a laboratory setting?

Methodological Answer:

Synthesis typically involves multi-step organic reactions, such as cyclization of precursor amines or carboxylation of azocane derivatives. Key steps include:

- Purification : Use recrystallization or chromatography (e.g., HPLC) to isolate the compound .

- Validation : Confirm reaction completion via TLC or spectroscopic methods (e.g., NMR) .

- Safety : Implement inert atmospheres and flame-resistant equipment due to flammability risks .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Employ a combination of analytical techniques:

- Spectroscopy : H/C NMR for functional group analysis; mass spectrometry (MS) for molecular weight confirmation .

- Chromatography : HPLC or GC with standards to quantify purity .

- Thermal Analysis : Differential scanning calorimetry (DSC) to assess decomposition thresholds .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer: